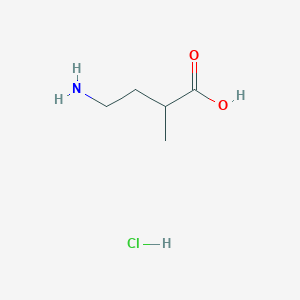

4-Amino-2-methylbutanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(2-3-6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNMNSZJSKBCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545493 | |

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22050-03-9 | |

| Record name | 4-Amino-2-methylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of 4-Amino-2-methylbutanoic acid hydrochloride?

An In-Depth Technical Guide to the Postulated Mechanism of Action of 4-Amino-2-methylbutanoic acid hydrochloride

Abstract

This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. While direct pharmacological data for this specific compound is not extensively documented in publicly available literature, its structural similarity to GABA and other known GABAergic modulators allows for the formulation of a scientifically grounded, testable hypothesis regarding its mechanism of action. This guide synthesizes information from related compounds to propose a putative mechanism centered on the GABAergic system. We will detail the hypothesized molecular interactions, the resultant signaling pathways, and a comprehensive suite of experimental protocols required to validate these hypotheses. This document is intended to serve as a foundational roadmap for researchers initiating an investigation into the pharmacological profile of this compound.

Introduction and Structural Analysis

Gamma-aminobutyric acid (GABA) mediates its inhibitory effects through three main classes of receptors: GABA-A, GABA-B, and GABA-C.[1] GABA-A and GABA-C receptors are ligand-gated chloride ion channels that induce rapid synaptic inhibition, while GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[1] The precise regulation of GABAergic signaling is critical for maintaining balanced neural activity, and its disruption is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.

4-Amino-2-methylbutanoic acid, as its name implies, is a derivative of butanoic acid with an amino group at the 4-position and a methyl group at the 2-position.[2][3] Its hydrochloride salt form enhances stability and solubility for experimental use.[4]

The key to postulating its mechanism lies in comparing its structure to that of GABA.

-

Core Scaffold: It retains the 4-aminobutanoic acid backbone of GABA, which is crucial for recognition by GABAergic proteins.

-

Key Modification: The addition of a methyl group at the C2 position introduces steric hindrance and alters the molecule's conformational flexibility compared to GABA. This modification is critical, as it can profoundly influence binding affinity and selectivity for different GABA receptor subtypes or related enzymes.

Based on these structural features, the primary hypothesis is that This compound functions as a modulator of the GABAergic system . The following sections will explore the specific potential targets within this system and the experimental workflows needed to elucidate the precise mechanism.

Postulated Molecular Targets and Mechanism of Action

The methyl group at the C2 position is the primary determinant of this compound's unique pharmacology. It could confer selectivity for a specific GABA receptor subtype or potentially shift its activity toward enzymes involved in GABA metabolism.

Interaction with GABA Receptors

The most direct potential mechanism is the binding of 4-Amino-2-methylbutanoic acid to one or more GABA receptor subtypes.

-

GABA-A Receptors: These are pentameric ligand-gated ion channels with a diverse array of subunits (α, β, γ, etc.).[5] The specific subunit composition determines the receptor's pharmacological properties. The methyl group on 4-Amino-2-methylbutanoic acid may allow it to selectively bind to a subset of GABA-A receptor assemblies, potentially acting as an agonist (channel opener), antagonist (blocker), or allosteric modulator.

-

GABA-B Receptors: As G-protein coupled receptors, GABA-B receptors modulate calcium and potassium channels. The conformational constraints imposed by the methyl group could favor binding to the GABA-B receptor, which has a distinct binding pocket compared to the ionotropic receptors.

-

GABA-C Receptors: These receptors, composed of ρ subunits, are pharmacologically distinct from GABA-A and GABA-B receptors.[1] A related compound, trans-4-Amino-2-methylbut-2-enoic acid, is known to be a tool for studying GABA-C receptors, making this a plausible target for 4-Amino-2-methylbutanoic acid as well.[1]

The following diagram illustrates the potential direct effects on postsynaptic neurons if the compound acts as a GABA receptor agonist.

Caption: Postulated agonistic action at GABA-A and GABA-B receptors.

Modulation of GABA Metabolism

An alternative or complementary mechanism is the inhibition of enzymes responsible for the degradation of GABA.

-

GABA Transaminase (GABA-T): This enzyme catabolizes GABA. Inhibition of GABA-T would lead to an increase in synaptic GABA concentrations, thereby enhancing overall inhibitory neurotransmission. The methyl group of 4-Amino-2-methylbutanoic acid could facilitate its binding to the active site of GABA-T, acting as an inhibitor.

Caption: Hypothesized inhibition of GABA-T by the compound.

Experimental Validation Protocols

To systematically test these hypotheses, a multi-tiered experimental approach is required. The following protocols are designed to move from broad, high-throughput screening to specific, mechanistic validation.

Tier 1: Binding Affinity Assays

Objective: To determine if this compound directly binds to GABA receptors or related targets.

Methodology: Radioligand Binding Assays

-

Preparation of Membranes: Prepare cell membrane fractions from tissue known to express high levels of the target receptors (e.g., rat cerebral cortex for GABA-A and GABA-B) or from cell lines stably expressing specific receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 GABA-A receptors).

-

Competitive Binding: Incubate the membrane preparations with a known radiolabeled ligand (e.g., [³H]muscimol for GABA-A sites, [³H]GABA for GABA-B sites) at a fixed concentration.

-

Test Compound Addition: Add increasing concentrations of this compound to the incubation mixture.

-

Separation and Scintillation Counting: After incubation, rapidly filter the mixture to separate bound from unbound radioligand. Measure the radioactivity of the filter-bound membranes using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the inhibitor constant (Ki), which reflects the binding affinity of the test compound for the receptor.

| Target | Radioligand | Expected Outcome if Binding Occurs |

| GABA-A Receptor | [³H]Muscimol | Concentration-dependent displacement of [³H]Muscimol |

| GABA-B Receptor | [³H]GABA (in presence of isoguvacine to block GABA-A sites) | Concentration-dependent displacement of [³H]GABA |

| GABA-C Receptor | [³H]GABA (in ρ-expressing cells) | Concentration-dependent displacement of [³H]GABA |

Tier 2: Functional Characterization

Objective: To determine the functional effect of the compound on its target (e.g., agonist, antagonist, positive/negative modulator).

Methodology: Two-Electrode Voltage Clamp (TEVC) Electrophysiology using Xenopus Oocytes

-

Receptor Expression: Inject cRNA encoding the subunits of the desired GABA receptor subtype (e.g., human α1, β2, and γ2 for GABA-A) into Xenopus laevis oocytes. Allow 2-4 days for receptor expression on the oocyte membrane.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a set value (e.g., -70 mV).

-

Compound Application: Perfuse the chamber with a baseline buffer, then apply GABA at its EC₅₀ concentration to elicit a control current response (due to Cl⁻ influx).

-

Testing for Agonism: Apply increasing concentrations of this compound alone to determine if it can directly gate the channel.

-

Testing for Antagonism/Modulation: Co-apply a fixed concentration of GABA with increasing concentrations of the test compound to see if it inhibits or potentiates the GABA-evoked current.

-

Data Analysis: Measure the peak current amplitude for each condition. For agonism, generate a dose-response curve to calculate EC₅₀. For modulation, assess the percent inhibition or potentiation of the control GABA response.

Sources

- 1. trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 22050-03-9 [chemicalbook.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on 4-Amino-2-methylbutanoic Acid Hydrochloride as a Putative GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are of significant interest in pharmacology for their potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive analysis of 4-Amino-2-methylbutanoic acid hydrochloride, a structural analogue of GABA. Due to the limited direct pharmacological data on this specific compound, this guide synthesizes information from related GABA analogues to project a putative pharmacological profile. We will delve into the foundational principles of GABAergic neurotransmission, propose a detailed synthetic pathway for this compound, and outline the essential experimental protocols required for its full characterization as a GABA analogue. This includes receptor binding assays and functional electrophysiological studies. The guide also explores the anticipated structure-activity relationships, particularly the influence of the C2-methyl group on receptor interaction.

The GABAergic System: A Primer

The therapeutic potential of any GABA analogue is rooted in its interaction with the endogenous GABAergic system. GABA exerts its inhibitory effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1]

-

GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron.[2] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus causing neuronal inhibition. The GABAA receptor is a heteropentameric protein complex with a variety of subunits (α, β, γ, δ, ε, π, and θ), leading to a wide diversity of receptor subtypes with distinct pharmacological properties.[3] These receptors are the target for many clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[1]

-

GABAB Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to neuronal inhibition through the modulation of potassium and calcium channels.[4] They are involved in a range of physiological processes, including muscle relaxation, analgesia, and memory.

A third class, GABAC receptors , are also ionotropic chloride channels but are less widespread and have a distinct pharmacology.[5]

Synthesis of this compound: A Proposed Pathway

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, particularly the Michael addition.[6]

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis for 4-Amino-2-methylbutanoic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is a hypothetical, yet chemically sound, pathway.

Step 1: Synthesis of Diethyl 2-methyl-2-(2-nitroethyl)malonate

-

To a solution of diethyl methylmalonate (1 eq) in a suitable solvent like ethanol, add a catalytic amount of a base such as sodium ethoxide.

-

Cool the mixture to 0°C and add nitroethene (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group and Decarboxylation

-

Dissolve the product from Step 1 in a solvent such as methanol.

-

Add a reducing agent, for example, Raney nickel or palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a Parr hydrogenator) until the nitro group is fully reduced to an amine.

-

Acidify the reaction mixture with hydrochloric acid. This will protonate the newly formed amine and catalyze the decarboxylation of the malonic ester.

-

Heat the mixture to reflux to drive the decarboxylation.

-

Cool the reaction and remove the solvent under reduced pressure to yield the crude product.

Step 3: Purification and Salt Formation

-

The crude product from Step 2 is this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure hydrochloride salt.

-

Characterize the final product by NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Putative Pharmacological Profile and Structure-Activity Relationship (SAR)

The Impact of the C2-Methyl Group

The key structural feature distinguishing this compound from GABA is the methyl group at the C2 position. Research on a structurally similar compound, trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA), has shown that this C2 methyl substituent can cause steric hindrance at the ligand-binding site of certain GABA receptor subtypes.[5] Specifically, 2-MeTACA was found to be inactive at rat ρ3 GABAC receptors, suggesting that the binding pocket of this receptor subtype cannot accommodate the methyl group.[5]

This finding is crucial for predicting the activity of 4-Amino-2-methylbutanoic acid. It is plausible that the C2-methyl group will similarly reduce the affinity of the molecule for certain GABA receptor subtypes. The degree of this effect will likely vary depending on the specific receptor isoform and its unique binding pocket topography.

Predicted Receptor Affinity and Activity

-

GABAA Receptors: The affinity for GABAA receptors may be reduced compared to GABA. The diverse subunit composition of GABAA receptors could lead to subtype selectivity. It is possible the compound may show preferential binding to subtypes with a more accommodating binding site. Its functional activity (agonist, partial agonist, or antagonist) would need to be determined experimentally.

-

GABAB Receptors: The structural requirements for GABAB receptor activation are distinct from those of GABAA receptors. It is conceivable that 4-Amino-2-methylbutanoic acid could have some activity at GABAB receptors, though this is purely speculative without experimental data.

-

GABAC Receptors: Based on the findings with 2-MeTACA, it is likely that 4-Amino-2-methylbutanoic acid will have low affinity for at least some GABAC receptor subtypes.[5]

Essential Experimental Workflows for Characterization

To definitively characterize this compound as a GABA analogue, a series of standard pharmacological assays are required.

Workflow for In Vitro Characterization

Caption: In vitro characterization workflow.

Detailed Protocol: Radioligand Binding Assays

This protocol allows for the determination of the compound's binding affinity (Ki) for different GABA receptor subtypes.

-

Preparation of Membranes: Prepare cell membranes from cell lines stably expressing specific GABA receptor subtypes (e.g., HEK293 cells expressing α1β2γ2 GABAA receptors).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).

-

Incubation: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [3H]muscimol for the GABAA site), and varying concentrations of the test compound (this compound).

-

Equilibration: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters quickly with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding) and then convert it to the Ki value using the Cheng-Prusoff equation.

| Parameter | Description |

| Radioligand | A radioactively labeled molecule that binds with high affinity and specificity to the target receptor. |

| Test Compound | This compound. |

| IC50 | The concentration of the test compound that displaces 50% of the specific binding of the radioligand. |

| Ki | The inhibition constant, which represents the affinity of the test compound for the receptor. |

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay determines whether the compound acts as an agonist, antagonist, or modulator of receptor function.

-

Oocyte Preparation: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the subunits of the desired GABA receptor subtype.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression on the cell surface.

-

Recording: Place an oocyte in a recording chamber continuously perfused with a recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Compound Application: Apply GABA (as a control) and different concentrations of this compound to the oocyte and record the resulting currents.

-

Data Analysis:

-

Agonist activity: If the compound elicits a current, it is an agonist. Plot a concentration-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response relative to GABA).

-

Antagonist activity: To test for antagonist activity, co-apply the compound with a known concentration of GABA. If it reduces the GABA-evoked current, it is an antagonist. Calculate the IC50 for this inhibition.

-

| Parameter | Description |

| EC50 | The concentration of an agonist that produces 50% of the maximal response. |

| IC50 | The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of an agonist. |

| Emax | The maximum response produced by the compound. |

Potential Therapeutic Implications and Future Directions

Should this compound demonstrate significant and selective activity at a particular GABA receptor subtype, it could hold therapeutic potential. For instance, selective GABAA receptor modulators are sought after for their potential to provide anxiolytic or anticonvulsant effects with a reduced side-effect profile compared to non-selective drugs like benzodiazepines.[7]

Future research should focus on a complete in vitro pharmacological characterization as outlined above. If promising activity is identified, in vivo studies in animal models of epilepsy, anxiety, or pain would be the next logical step to assess its therapeutic efficacy and safety profile.

Conclusion

This compound represents an under-investigated structural analogue of GABA. Based on the principles of medicinal chemistry and the pharmacology of related compounds, it is hypothesized that the C2-methyl group will confer a degree of subtype selectivity by sterically hindering its binding to certain GABA receptors. This guide has provided a comprehensive framework for its synthesis and detailed the necessary experimental protocols for its thorough pharmacological characterization. The systematic investigation of such simple analogues is crucial for a deeper understanding of the structure-activity relationships at GABA receptors and may lead to the development of novel therapeutics for a variety of CNS disorders.

References

- Sieghart, W., & Ramerstorfer, J. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40896-40903.

- Chebib, M., & Johnston, G. A. (1999). The ‘GABA-C’ receptors of the vertebrate retina.

-

RxList. (2021). How Do GABA Analogs Work? Retrieved from [Link]

- Möhler, H. (2006). GABAA receptors: a new paradigm for the benzodiazepine site. Journal of Neurochemistry, 97(6), 1683-1690.

- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological Reviews, 84(3), 835-867.

- Chebib, M., Mewett, K. N., & Johnston, G. A. (1998). trans-4-Amino-2-methylbut-2-enoic acid and (±)-trans-2-aminomethylcyclopropanecarboxylic acid can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology, 125(7), 1551-1557.

-

PubChem. (n.d.). 4-Amino-2-methylbutanoic acid. Retrieved from [Link]

-

Wikipedia. (2024). Methaqualone. In Wikipedia. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and resolution of 2-methyl analogues of GABA. Retrieved from [Link]

- Davis, M. I., & Ticku, M. K. (1981). GABA and the GABAA Receptor. Alcohol Health and Research World, 5(4), 2-7.

- Al-Harrasi, A., Ali, L., Hussain, J., & Rehman, N. U. (2019).

- Google Patents. (1987). 4-Amino butanoic-acid derivatives, their preparation and their use.

- Google Patents. (1985). 4-Amino-butanoic-acid derivatives, preparation and use.

-

MDPI. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]

- Google Patents. (2015). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

PubMed. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

Sources

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

Physical and chemical properties of 4-Amino-2-methylbutanoic acid hydrochloride.

An In-Depth Technical Guide to 4-Amino-2-methylbutanoic Acid Hydrochloride

Introduction

This compound is a non-proteinogenic, chiral amino acid derivative that serves as a crucial building block in modern pharmaceutical and biochemical research. Unlike its protein-forming counterparts, this molecule's unique structure, featuring a methyl group at the alpha-position to the carboxylate, imparts specific conformational constraints and properties. These characteristics make it a valuable intermediate in the synthesis of complex bioactive molecules, including peptide-based therapeutics and compounds targeting neurological disorders.[1] This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization methods, and essential handling protocols, designed for researchers, chemists, and drug development professionals who utilize such specialized intermediates.

Nomenclature and Chemical Structure

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is cataloged under several identifiers, and it is critical to distinguish the hydrochloride salt from its free amino acid form. The hydrochloride form is typically supplied to enhance stability and solubility in aqueous media.

| Identifier | Value | Source |

| IUPAC Name | 4-amino-2-methylbutanoic acid;hydrochloride | PubChem[2] |

| CAS Number | 22050-03-9 | ChemicalBook[3] |

| Molecular Formula | C₅H₁₂ClNO₂ | Derived |

| Molecular Weight | 153.61 g/mol | Derived |

| Canonical SMILES | CC(CCN)C(=O)O.Cl | PubChem[2][4] |

| InChI Key | AEBRINKRALSWNY-UHFFFAOYSA-N (Free acid) | PubChem[2] |

The structure consists of a four-carbon butanoic acid backbone, an amino group at the terminal (C4) position, and a methyl group at the C2 position. The presence of the hydrochloride salt means the primary amine is protonated, forming an ammonium chloride salt.

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, from reaction setup to formulation and storage.

| Property | Value | Comments & Significance |

| Appearance | White to off-white solid | Expected for a small organic salt. Visual inspection is a primary purity check. |

| Melting Point | Data not consistently available | The melting point for related amino acid hydrochlorides can be high (>200°C), often with decomposition. Experimental determination via DSC or melting point apparatus is required. |

| Solubility | Soluble in water; limited solubility in non-polar organic solvents | The ionic nature of the ammonium chloride salt and the polar carboxylic acid group confer high aqueous solubility.[5] Solubility in alcohols like ethanol and methanol is expected to be lower than in water.[6] This property is critical for selecting reaction solvents and purification methods. |

| pKa | Two pKa values expected (pKa₁ ~2-3 for -COOH; pKa₂ ~9-10 for -NH₃⁺) | These are estimated values typical for amino acids. The exact pKa values are critical for buffer selection in chromatographic methods and for understanding the compound's charge state at a given pH. Experimental determination via potentiometric titration is the standard protocol. |

| Predicted XlogP | -2.6 (for free acid) | PubChem[7] |

Expert Insights on Physicochemical Properties: The high water solubility is a direct consequence of its salt form. When planning organic synthesis, it is often necessary to neutralize the hydrochloride with a non-nucleophilic base (e.g., triethylamine) to liberate the free amine for subsequent reactions, such as amide bond formation. The predicted XlogP value indicates high hydrophilicity, which aligns with its poor solubility in non-polar solvents and informs its behavior in reversed-phase chromatography, where it will elute early without a suitable ion-pairing agent.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of starting materials in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, the expected signals in a typical solvent like D₂O are:

-

¹H NMR:

-

A doublet signal for the C2-methyl group protons (~1.2 ppm).

-

A multiplet for the C2 methine proton.

-

Two distinct multiplets for the C3 and C4 methylene protons. The C4 protons adjacent to the -NH₃⁺ group will be further downfield (~3.0 ppm).[8]

-

The acidic proton of the carboxylic acid may be visible as a broad singlet or exchange with the solvent.

-

-

¹³C NMR:

-

Five distinct carbon signals are expected.

-

The carbonyl carbon (C1) will be the most downfield signal (~175-180 ppm).[9]

-

Signals for the aliphatic carbons (C2, C3, C4, and the methyl carbon) will appear in the upfield region.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the free acid form, the expected [M+H]⁺ ion would have an m/z of approximately 118.0863, corresponding to the formula [C₅H₁₂NO₂]⁺.[4] This precise mass measurement is a definitive confirmation of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. Characteristic absorption bands include:

-

~2500-3300 cm⁻¹: A broad band corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt.

-

~1700-1730 cm⁻¹: A strong absorption from the C=O stretch of the carboxylic acid.

-

~1500-1600 cm⁻¹: N-H bending vibrations.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds. Since 4-Amino-2-methylbutanoic acid lacks a strong UV chromophore, direct UV detection is challenging and offers poor sensitivity.[10][11] Therefore, a robust analytical method requires either derivatization or an alternative detection technique.

Caption: Workflow for HPLC purity determination with pre-column derivatization.

Protocol: Purity Determination by RP-HPLC with OPA/FMOC Derivatization

This protocol is a self-validating system because it relies on the well-established and reproducible chemistry of o-phthalaldehyde (OPA) and 9-fluorenylmethoxycarbonyl chloride (FMOC) to impart high UV absorbance and fluorescence to primary and secondary amines, respectively.[12]

-

Reagent Preparation:

-

Diluent: 0.1 N Hydrochloric Acid (HCl).

-

Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).

-

Derivatization Reagents: Prepare OPA and FMOC reagents as per a standard amino acid analysis kit protocol (e.g., Agilent).

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent.

-

Prepare the sample to be tested at the same concentration.

-

-

Automated Derivatization and Injection:

-

Use an autosampler programmed to mix the sample/standard with the OPA reagent first (for the primary amine), followed by the FMOC reagent. The derivatization is rapid and occurs at room temperature.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).

-

Column Temperature: 40 °C.

-

Flow Rate: 2.0 mL/min.

-

Detection: UV detector at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives).

-

Gradient Elution: A typical gradient would run from a low percentage of Mobile Phase B to a high percentage over ~20 minutes to elute all derivatives.[12]

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized 4-Amino-2-methylbutanoic acid by comparing its retention time to the reference standard.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks detected, expressed as a percentage (Area %).

-

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. While this specific compound does not have extensive toxicological data, information can be inferred from safety data sheets (SDS) of similar amino acid hydrochlorides.

-

Hazard Identification: May cause skin and serious eye irritation. Harmful if swallowed. May cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15]

-

Handling: Use with adequate ventilation, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[13] For long-term stability, storage at 2-8°C may be recommended.[1]

-

Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable container for disposal.[13]

Conclusion

This compound is a specialized chemical intermediate with distinct properties that make it valuable for advanced synthetic applications. Its high aqueous solubility, chiral nature, and defined chemical reactivity are key attributes for its use in drug discovery and biochemical research. A thorough understanding of its physicochemical properties and the application of robust analytical methods, such as the HPLC protocol detailed herein, are essential for ensuring the quality and reproducibility of scientific outcomes. Adherence to strict safety and handling protocols is mandatory for the safe and effective use of this compound in the laboratory.

References

-

Lee, S., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available at: [Link]

-

Al-Ghanayem, A. A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. International Journal of Food Properties. Available at: [Link]

-

Dionex. (n.d.). UHPLC Analysis of Underivatized Amino Acids. LCGC International. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Acros Organics. (n.d.). 3-Aminobenzenesulfonyl fluoride hydrochloride, 98% - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H11NO2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-2-methylbutanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Karagianni, K., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033742). Retrieved from [Link]

-

Chemsrc. (n.d.). (2R)-4-amino-2-methylbutanoic acid | CAS#:96192-37-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-4-amino-2-methylbutanoic acid. PubChem Compound Database. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-3-methylbutanoic acid. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-amino-3-methylbutanoic acid - 71424-95-8. Retrieved from [Link]

-

Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22050-03-9 [chemicalbook.com]

- 4. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Aminobutyric acid(56-12-2) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. myfoodresearch.com [myfoodresearch.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. uwaterloo.ca [uwaterloo.ca]

The Stereochemical Dichotomy of 4-Amino-2-methylbutanoic acid Hydrochloride: A Technical Guide to Synthesis, Separation, and Pharmacological Effects

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of 4-Amino-2-methylbutanoic acid hydrochloride, a chiral analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The presence of a chiral center at the C2 position gives rise to two distinct enantiomers, (R)- and (S)-4-amino-2-methylbutanoic acid, each possessing unique biological and pharmacological profiles. This document delineates the critical importance of stereochemistry in the interaction of these molecules with their biological targets, primarily the GABAergic system. We present a comprehensive overview of stereoselective synthetic strategies and chiral separation methodologies, providing researchers with the foundational knowledge to obtain enantiomerically pure forms of this compound. Furthermore, this guide delves into the distinct pharmacological effects of each stereoisomer, highlighting the stereospecificity of their interactions with GABA receptors and the resulting implications for their therapeutic potential in neurological disorders. This guide is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and neuroscience.

Introduction: The Significance of Chirality in a GABA Analog

4-Amino-2-methylbutanoic acid is a structurally simple yet pharmacologically significant molecule that belongs to the class of GABA analogs.[1] The introduction of a methyl group at the C2 position of the butanoic acid backbone introduces a chiral center, resulting in the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1] This seemingly minor structural modification has profound implications for the molecule's three-dimensional conformation and, consequently, its interaction with biological macromolecules.

In the realm of drug development, it is a well-established principle that stereoisomers of a chiral drug can exhibit marked differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis, separation, and individual pharmacological evaluation of each enantiomer are paramount for the development of safe and effective therapeutics.

This guide will provide a detailed examination of the stereochemistry of this compound, focusing on the following key areas:

-

Stereoselective Synthesis and Chiral Resolution: Methodologies for obtaining the individual (R)- and (S)-enantiomers in high enantiomeric purity.

-

Stereospecific Pharmacological Effects: A comparative analysis of the biological activities of each enantiomer, with a focus on their interactions with GABA receptors.

-

Experimental Protocols: Detailed, step-by-step procedures for the synthesis, separation, and analysis of the stereoisomers of 4-Amino-2-methylbutanoic acid.

Stereochemistry and Molecular Structure

The single chiral center in 4-Amino-2-methylbutanoic acid is the carbon atom at the second position (C2) of the butanoic acid chain. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH3), a carboxyl group (-COOH), and an aminoethyl group (-CH2CH2NH2). The spatial arrangement of these groups around the chiral center determines the absolute configuration of the molecule, designated as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog priority rules.

The hydrochloride salt form is commonly used to improve the stability and solubility of the amino acid.

Molecular Properties

| Property | Value |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | (2R)-4-amino-2-methylbutanoic acid / (2S)-4-amino-2-methylbutanoic acid |

| Chiral Center | C2 |

| Number of Stereoisomers | 2 (one pair of enantiomers) |

Synthesis and Chiral Separation of Stereoisomers

The preparation of enantiomerically pure 4-Amino-2-methylbutanoic acid can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a single enantiomer directly. A powerful approach for the asymmetric synthesis of α-amino acids is the use of chiral auxiliaries. The Schöllkopf method, which utilizes bis-lactim ethers derived from chiral amino acids like valine, provides a robust strategy for the diastereoselective alkylation of a masked glycine.[2] This methodology can be adapted for the synthesis of (S)-4-Amino-2-methylbutanoic acid.

A plausible synthetic route, analogous to the synthesis of similar chiral amino acids, involves the use of a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base.[3] This complex can then be alkylated, and subsequent disassembly of the complex yields the desired amino acid enantiomer and allows for the recovery of the chiral auxiliary.[3]

Conceptual Workflow for Stereoselective Synthesis

Caption: A conceptual workflow for the stereoselective synthesis of (S)-4-Amino-2-methylbutanoic acid using a chiral auxiliary.

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the separation of a racemic mixture of 4-Amino-2-methylbutanoic acid into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely employed technique for this purpose.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino acids.[4][5] The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to different retention times for the two enantiomers.[4]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a starting point for the development of a chiral HPLC method for the separation of (R)- and (S)-4-amino-2-methylbutanoic acid.

-

Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALPAK® series).[6]

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

-

Additives: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be added to the mobile phase to improve peak shape and resolution.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: As 4-Amino-2-methylbutanoic acid lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) can be attempted. Alternatively, derivatization with a UV-active or fluorescent tag, or the use of a mass spectrometer (LC-MS) or evaporative light scattering detector (ELSD) is recommended for sensitive and robust quantification.

Logical Flow for Chiral HPLC Method Development

Caption: A logical workflow for the development of a chiral HPLC method for the separation of 4-Amino-2-methylbutanoic acid enantiomers.

Stereospecific Pharmacological Effects

As a GABA analog, the pharmacological effects of 4-Amino-2-methylbutanoic acid are primarily mediated through its interaction with the GABAergic system. The two main types of GABA receptors are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[7] The stereochemistry of GABA analogs plays a crucial role in their affinity and efficacy at these receptor subtypes.

While direct comparative studies on the enantiomers of 4-Amino-2-methylbutanoic acid are not extensively reported in publicly available literature, valuable insights can be drawn from structurally related compounds. For instance, the enantiomers of 4-amino-3-hydroxybutanoic acid (GABOB) exhibit distinct receptor selectivity: the (S)-enantiomer is more potent at GABA-A receptors, while the (R)-enantiomer shows higher potency at GABA-B receptors.[8] This suggests that the stereocenter in close proximity to the carboxyl group significantly influences receptor binding.

Based on this precedent, it is highly probable that the (R)- and (S)-enantiomers of 4-Amino-2-methylbutanoic acid also display differential activity at GABA-A and GABA-B receptors.

Postulated Receptor Interactions

-

(S)-4-Amino-2-methylbutanoic acid: It is hypothesized that the (S)-enantiomer may exhibit a higher affinity for the GABA-A receptor. Activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a rapid inhibitory effect.[9] Compounds with GABA-A agonist activity are typically associated with sedative, anxiolytic, and anticonvulsant effects.[10]

-

(R)-4-Amino-2-methylbutanoic acid: The (R)-enantiomer is postulated to have a higher affinity for the GABA-B receptor. GABA-B receptors are G-protein coupled receptors that, upon activation, lead to a more prolonged inhibitory response through the modulation of potassium and calcium channels.[11] GABA-B agonists are known for their muscle relaxant and anti-spasticity effects. The use of (R)-4-amino-2-methylbutanoic acid as a building block for pharmaceuticals targeting neurological disorders further supports the significance of this enantiomer's biological activity.[12]

Hypothesized Signaling Pathways

Caption: Hypothesized distinct signaling pathways for the (S)- and (R)-enantiomers of 4-Amino-2-methylbutanoic acid.

Conclusion and Future Directions

The stereochemistry of this compound is a critical determinant of its pharmacological activity. The presence of a single chiral center gives rise to two enantiomers with putatively distinct affinities and efficacies at GABA-A and GABA-B receptors. This stereochemical dichotomy underscores the importance of developing robust methods for the stereoselective synthesis and chiral separation of these compounds to enable a thorough investigation of their individual therapeutic potential.

Future research should focus on elucidating the precise pharmacological profiles of the (R)- and (S)-enantiomers through comprehensive in vitro receptor binding assays and in vivo studies to evaluate their anticonvulsant, anxiolytic, sedative, and muscle relaxant properties. A deeper understanding of the structure-activity relationships of these stereoisomers will pave the way for the rational design of novel, highly selective GABAergic modulators with improved therapeutic indices for the treatment of a range of neurological and psychiatric disorders.

References

-

Chem-Impex. (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. [Link]

-

Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

- Chebib, M., & Johnston, G. A. (2000). The GABAC receptors as drug targets. Annual review of pharmacology and toxicology, 40, 637-661.

-

Chiralpedia. Polysaccharide-based CSPs. [Link]

- Sato, H., Kusumi, T., Imaye, K., & Kakisawa, H. (1976). Synthesis of 4-Amino-2-hydroxybutanoic Acid and Its 3-Methyl Derivative. Bulletin of the Chemical Society of Japan, 49(10), 2815-2816.

-

PubChem. (R)-4-amino-2-methylbutanoic acid. [Link]

- Chebib, M., Mewett, K. N., & Johnston, G. A. (1998). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. European journal of pharmacology, 357(2-3), 227–234.

- Soloshonok, V. A., Ueki, H., & Yasumoto, M. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules (Basel, Switzerland), 24(24), 4521.

- Cavalier, F., & Pepe, G. (1999). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Il Farmaco, 54(10), 641-646.

- Ilies, M., & Ilas, J. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules (Basel, Switzerland), 26(15), 4588.

- Okamoto, Y., & Ikai, T. (2022).

-

PubChem. 4-Amino-2-methylbutanoic acid. [Link]

- Okamoto, Y., & Ikai, T. (2022).

- Giardina, G., Sarro-Antinucci, F., & Giammanco, S. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules (Basel, Switzerland), 26(11), 3291.

- Paruszewski, R., Strupińska, M., Stables, J. P., Swiader, M., Czuczwar, S., Kleinrok, Z., & Turski, W. (2001). Amino acid derivatives with anticonvulsant activity. Chemical & pharmaceutical bulletin, 49(5), 629–631.

-

Chem-Impex. (S)-(-)-4-Amino-2-hydroxybutyric acid. [Link]

-

PubChemLite. This compound. [Link]

- Giordano, A., Spinella, A., & Sodano, G. (1999). Stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids. Tetrahedron: Asymmetry, 10(10), 1851-1854.

- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.

- Enna, S. J., & Möhler, H. (2007). The GABA receptors. The GABA receptors, 1-25.

- Baur, R., & Sigel, E. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International journal of molecular sciences, 22(21), 11894.

- Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Current opinion in pharmacology, 32, 55-60.

- Frølund, B., & Kristiansen, U. (2019). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International journal of molecular sciences, 20(14), 3533.

- Siddiqui, N., & Ahsan, W. (2010). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Acta poloniae pharmaceutica, 67(2), 129–134.

-

Wikipedia. γ-Hydroxybutyric acid. [Link]

- Takasu, H., Ukai, M., & Imada, Y. (2005). Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function. The Journal of pharmacology and experimental therapeutics, 315(1), 383–389.

Sources

- 1. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide on the Biological Activity of 4-Amino-2-methylbutanoic acid hydrochloride

This guide provides a comprehensive framework for the investigation of the biological activity of 4-Amino-2-methylbutanoic acid hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard recitation of facts to offer a strategic, field-proven roadmap for characterizing a novel chemical entity with suspected neuroactive properties. Here, we elucidate the causal reasoning behind experimental choices, integrate self-validating protocols, and ground our approach in authoritative scientific principles.

Part 1: Foundational Assessment and Mechanistic Hypothesis

Structural Analogy and Putative Target

This compound is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] The core butanoic acid backbone with a terminal amino group suggests a potential interaction with GABAergic systems. The presence of a methyl group at the second position introduces a chiral center and may confer selectivity or altered potency for different GABA receptor subtypes compared to the endogenous ligand.

Given its structure, it is hypothesized that this compound may act as a ligand for GABA receptors, which are broadly classified into ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2][3]

Physicochemical Properties

A summary of the known physicochemical properties of the parent compound, 4-Amino-2-methylbutanoic acid, is presented in Table 1.[4][5][6] The hydrochloride salt form is expected to exhibit increased aqueous solubility, a critical factor for in vitro assay preparation and potential in vivo formulations.

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | [4][5] |

| Molecular Weight | 117.15 g/mol | [4] |

| XLogP3 | -2.6 | [4] |

| IUPAC Name | 4-amino-2-methylbutanoic acid | [5] |

Table 1: Physicochemical Properties of 4-Amino-2-methylbutanoic acid

Part 2: A Step-by-Step Investigational Workflow

The following sections outline a logical, tiered approach to comprehensively characterize the biological activity of this compound, starting with in vitro receptor-level interactions and progressing to in vivo behavioral outcomes.

Caption: A tiered workflow for characterizing a novel neuroactive compound.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial phase focuses on determining if and how this compound interacts with its putative targets.

Rationale: Radioligand binding assays are a robust method to quantify the affinity of a test compound for a specific receptor.[3][7] By measuring the displacement of a known radiolabeled ligand, we can determine the equilibrium dissociation constant (Ki) of our unlabeled test compound, providing a direct measure of its binding potency.

Experimental Protocol: GABA-A Receptor Binding Assay

-

Tissue Preparation: Utilize rat brain cortex membranes, a rich source of GABA-A receptors.[7] Homogenize tissue in a buffered solution and prepare a crude membrane fraction via centrifugation.

-

Assay Conditions: In a 96-well plate format, incubate the brain membranes with a specific radioligand for the GABA-A receptor, such as [3H]muscimol.[7]

-

Competition Binding: Add increasing concentrations of this compound to compete with [3H]muscimol for binding.

-

Defining Non-Specific Binding: A parallel set of wells containing a high concentration of a known GABA-A agonist (e.g., unlabeled GABA or bicuculline) is used to determine non-specific binding.[7]

-

Separation and Quantification: Terminate the incubation by rapid filtration through glass fiber filters, trapping the membrane-bound radioligand. Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to calculate the IC50 (concentration inhibiting 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

A similar protocol would be employed for GABA-B receptors, using a specific radioligand such as [3H]baclofen.[7]

Rationale: While binding assays confirm affinity, they do not reveal the functional consequence of that binding (e.g., agonist, antagonist, or allosteric modulator). Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing recombinant receptors, provide a direct measure of receptor function by recording ion channel activity.[8][9]

Experimental Protocol: Functional Characterization at GABA-A Receptors

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding specific GABA-A receptor subunits (e.g., α1β2γ2) to express functional receptors on the oocyte membrane.[10]

-

TEVC Setup: Place a cRNA-injected oocyte in a recording chamber and impale it with two microelectrodes to clamp the membrane potential.

-

Agonist Activity Assessment: Perfuse the oocyte with increasing concentrations of this compound and record the induced current. A dose-dependent inward chloride current indicates agonist activity.

-

Antagonist Activity Assessment: Co-apply a fixed, sub-maximal concentration of GABA with increasing concentrations of the test compound. A reduction in the GABA-evoked current suggests antagonist activity.

-

Allosteric Modulation Assessment: Co-apply a low, threshold-level concentration of GABA with increasing concentrations of the test compound. Potentiation of the GABA-evoked current indicates positive allosteric modulation.[11]

-

Data Analysis: Plot the current response against the logarithm of the compound concentration to generate dose-response curves and determine key parameters like EC50 (for agonists) or IC50 (for antagonists).

Caption: Potential mechanisms of action at the GABA-A receptor.

In Vivo Evaluation: Assessing Systemic Effects

Should in vitro data reveal significant activity, the next logical step is to assess the compound's effects in whole-animal models. These studies provide insights into its therapeutic potential and potential side-effect profile.

Rationale: Given the role of the GABAergic system in regulating anxiety and arousal, compounds that enhance GABAergic transmission are often anxiolytic and sedative.[12] Standard behavioral paradigms can effectively screen for these effects.

Experimental Protocols:

-

Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.[13]

-

Open Field Test: This test assesses general locomotor activity and exploratory behavior. A significant decrease in distance traveled or rearing frequency can indicate sedative effects.

Rationale: Enhancing GABAergic inhibition is a cornerstone of anticonvulsant therapy.[14] Assessing the compound's ability to protect against chemically induced seizures is a key screen for antiepileptic potential.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

-

Animal Dosing: Administer this compound or vehicle control to rodents via an appropriate route (e.g., intraperitoneal injection).

-

Seizure Induction: After a predetermined pretreatment time, administer a convulsive dose of PTZ, a GABA-A receptor antagonist.

-

Observation: Observe the animals for the onset and severity of seizures, typically rated using a standardized scale (e.g., the Racine scale).

-

Data Analysis: Compare the latency to seizure onset and the mean seizure score between the compound-treated and vehicle-treated groups. An increase in latency and a decrease in seizure severity indicate anticonvulsant activity.

Part 3: Data Synthesis and Future Directions

The culmination of this investigational workflow will be a comprehensive biological activity profile for this compound.

| Assay | Key Parameter | Interpretation |

| Radioligand Binding | Ki | Affinity for the receptor |

| Electrophysiology | EC50 / IC50 | Functional potency as an agonist/antagonist |

| Elevated Plus Maze | % Time in Open Arms | Anxiolytic potential |

| PTZ Seizure Model | Seizure Latency/Score | Anticonvulsant potential |

Table 2: Summary of Key Experimental Readouts

Positive findings, such as potent agonist activity at GABA-A receptors coupled with anxiolytic and anticonvulsant effects in vivo, would warrant further preclinical development. Subsequent steps would include pharmacokinetics, toxicology studies, and structure-activity relationship (SAR) analyses to optimize the compound's properties.[15] Conversely, a lack of activity in the initial in vitro assays would suggest that the compound's biological activity, if any, lies outside the GABAergic system, prompting a re-evaluation of its potential targets.

This structured, hypothesis-driven approach ensures a rigorous and efficient evaluation of this compound, providing a solid foundation for any subsequent drug development efforts.

References

- Benchchem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays.

-

Enna, S. J., & Möhler, H. (2013). Characterization of GABA Receptors. Current Protocols in Pharmacology, 63, 1.7.1–1.7.20. Retrieved from [Link]

-

Galanopoulou, A. S. (2020). Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. MDPI. Retrieved from [Link]

-

ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Publications. Retrieved from [Link]

-

Frontiers in Pharmacology. (2021). Mice Lacking GABAA Receptor δ Subunit Have Altered Pharmaco-EEG Responses to Multiple Drugs. Frontiers. Retrieved from [Link]

-

Wickham, R. J., et al. (2012). GABAA receptor γ2 subunit knockdown mice have enhanced anxiety-like behavior but unaltered hypnotic response to benzodiazepines. PLoS ONE, 7(9), e44971. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]

-

PubChem. (n.d.). (R)-4-amino-2-methylbutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methylbutanoic acid. Retrieved from [Link]

-

Tasan, R. O., et al. (2011). Altered GABA transmission in a mouse model of increased trait anxiety. Neuroscience, 183, 71-80. Retrieved from [Link]

-

MDPI. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. Retrieved from [Link]

-

Chebib, M., et al. (2001). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. British Journal of Pharmacology, 134(6), 1279-1286. Retrieved from [Link]

-

The Scientist. (2026). Q&A: Building Human Parvalbumin Interneurons to Advance Epilepsy Research. Retrieved from [Link]

-

Chebib, M., et al. (2001). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology, 132(7), 1569-1576. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H11NO2). Retrieved from [Link]

-

Sieghart, W. (1997). GABA and the GABAA Receptor. Alcohol Health and Research World, 21(2), 120-126. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

-

Akk, G., et al. (2018). Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. Molecular Pharmacology, 94(6), 1437-1447. Retrieved from [Link]

Sources

- 1. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (R)-4-amino-2-methylbutanoic acid | C5H11NO2 | CID 928194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]

- 12. Altered GABA transmission in a mouse model of increased trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABAA receptor γ2 subunit knockdown mice have enhanced anxiety-like behavior but unaltered hypnotic response to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

Discovery and history of 4-Amino-2-methylbutanoic acid hydrochloride.

An In-Depth Technical Guide to 4-Amino-2-methylbutanoic acid hydrochloride: From Conceptual Genesis in GABAergic Research to Synthetic Realization

Introduction

This compound, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), represents a focal point in the ongoing exploration of neuromodulatory agents. While not as extensively documented as mainstream pharmaceuticals, its structural design embodies key principles of medicinal chemistry aimed at overcoming the pharmacological limitations of GABA. This guide provides a comprehensive technical overview of this compound, tracing its conceptual origins, delineating plausible synthetic pathways, and exploring its potential biological significance. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of established neuropharmacological history and practical synthetic chemistry.

The journey into the significance of this compound begins with the discovery of GABA in the brain in 1950.[1][2][3] This seminal finding opened the door to understanding the brain's primary inhibitory system. However, GABA's therapeutic potential was hampered by its inability to effectively cross the blood-brain barrier. This limitation spurred the development of GABA analogs, structurally modified molecules designed to retain GABAergic activity while exhibiting improved pharmacokinetic properties. A notable example of a successful GABA analog is gabapentin, first synthesized in the mid-1970s.[4] The conceptualization of 4-Amino-2-methylbutanoic acid follows this established trajectory of rational drug design in the field of neuroscience.

The Rationale for Methylation: A Strategic Design Choice

The introduction of a methyl group at the second carbon (the α-carbon relative to the carboxyl group) of the 4-aminobutanoic acid backbone is a deliberate and strategic modification. This structural alteration is intended to influence several key molecular properties:

-

Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to GABA. This is a critical factor in enhancing its ability to penetrate the blood-brain barrier, a primary hurdle for the therapeutic application of GABA itself.

-

Conformational Rigidity: The presence of the methyl group introduces a degree of steric hindrance, which can restrict the molecule's rotational freedom. This can lead to a more defined three-dimensional shape, potentially increasing its binding affinity and selectivity for specific GABA receptor subtypes or related targets.

-

Metabolic Stability: The methyl group can shield the molecule from enzymatic degradation, potentially prolonging its half-life and duration of action in the body.

These anticipated benefits underscore the rationale behind the synthesis and investigation of 4-Amino-2-methylbutanoic acid and its hydrochloride salt.

Historical Context: The Evolution of GABAergic Drugs

The development of this compound is best understood within the broader historical context of GABAergic drug discovery.

Key Milestones in GABA Research

| Year | Discovery | Significance |

| 1950 | GABA identified in the brain.[1][2][3] | Established the presence of a major inhibitory neurotransmitter. |

| 1957 | GABA's inhibitory activity on neurons demonstrated.[1] | Confirmed its role in neurotransmission. |

| 1960s | Introduction of benzodiazepines.[5] | A new class of drugs that enhance GABAergic inhibition. |

| 1975 | Benzodiazepine action linked to GABA receptors.[2][3] | Elucidated the mechanism of action for a major drug class. |

| 1975 | First synthesis of Gabapentin described.[4] | A successful GABA analog designed to cross the blood-brain barrier. |

| 1980 | Discovery of the GABA-B receptor.[2][3] | Revealed the existence of a second major type of GABA receptor. |

This timeline illustrates the progressive understanding of the GABA system and the continuous effort to develop drugs that can modulate its activity for therapeutic benefit. The design of 4-Amino-2-methylbutanoic acid is a logical extension of this research trajectory.

Synthesis of this compound: Plausible Synthetic Pathways

While a singular, universally cited synthesis for this compound is not prominently featured in the literature, its structure lends itself to several established synthetic organic chemistry methodologies. Below are two plausible, detailed protocols for its preparation.

Pathway 1: Michael Addition to a Nitroalkene

This pathway offers a robust method for constructing the carbon skeleton and introducing the amino group in a controlled manner.

Sources

- 1. JBC: The discovery of GABA in the brain [asbmb.org]

- 2. researchgate.net [researchgate.net]

- 3. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gabapentin - Wikipedia [en.wikipedia.org]

- 5. GABA and glycine as neurotransmitters: a brief history - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-2-methylbutanoic acid hydrochloride: A Scoping Review and Methodological Framework for Investigating its Potential in Neurological Disorders

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: The therapeutic landscape for neurological disorders remains challenging, necessitating the exploration of novel chemical entities that can modulate key neurotransmitter systems. 4-Amino-2-methylbutanoic acid hydrochloride is a small molecule whose chemical architecture suggests a potential interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory network in the central nervous system. Direct research on this specific compound's role in neurological disease is nascent. This guide, therefore, serves a dual purpose: first, to consolidate the existing chemical and structural information for this compound, and second, to propose a comprehensive, hypothesis-driven methodological framework for its preclinical investigation. We will detail the scientific rationale and step-by-step protocols for a phased research program, from initial in vitro receptor characterization to in vivo efficacy testing in relevant disease models. This document is intended to provide researchers and drug development professionals with a practical roadmap to systematically evaluate the therapeutic potential of this and similar GABAergic modulators.

Part 1: Chemical Profile and Synthesis Considerations

4-Amino-2-methylbutanoic acid is a derivative of the neurotransmitter GABA, distinguished by a methyl group at the α-carbon (position 2).[1][2] This modification is significant from a medicinal chemistry perspective, as α-substitution can introduce conformational constraints, potentially leading to increased receptor subtype selectivity and altered metabolic stability compared to the endogenous ligand.

Chemical Properties Summary

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [1][3] |

| Molecular Weight | 117.15 g/mol | [1] |

| IUPAC Name | 4-amino-2-methylbutanoic acid | [1] |